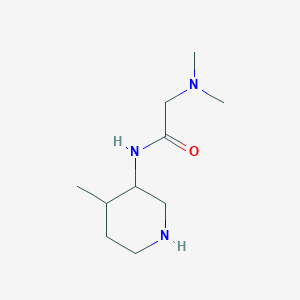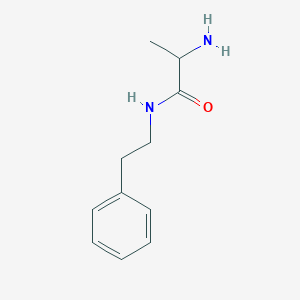
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide is a chemical compound with a complex structure that includes a dimethylamino group, a piperidine ring, and an acetamide group
Preparation Methods
The synthesis of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperidine with dimethylamine and acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide can be compared with similar compounds such as:
1-Benzyl-4-methylpiperidin-3-yl)-methylamine: This compound shares a similar piperidine structure but has different substituents, leading to distinct chemical and biological properties.
Pyrrolo 2,3-pyrimidine derivatives: These compounds have different core structures but may share some functional similarities in their interactions with biological targets
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure allows it to participate in a wide range of reactions, and its applications in chemistry, biology, medicine, and industry make it a valuable subject of study.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide |
InChI |
InChI=1S/C10H21N3O/c1-8-4-5-11-6-9(8)12-10(14)7-13(2)3/h8-9,11H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
DOGFAHNYQITCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)

![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)


![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)

